(5-Nitroisothiazol-3-yl)methanol
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Overview
Description
(5-Nitroisothiazol-3-yl)methanol is a chemical compound with the molecular formula C4H4N2O3S and a molecular weight of 160.15 g/mol It is characterized by the presence of a nitro group attached to an isothiazole ring, which is further connected to a methanol group
Preparation Methods
The synthesis of (5-Nitroisothiazol-3-yl)methanol typically involves the nitration of isothiazole derivatives followed by reduction and subsequent functionalization. One common method involves the nitration of isothiazole using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group. The resulting nitroisothiazole is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the corresponding amine. Finally, the amine is treated with formaldehyde to introduce the methanol group, resulting in the formation of this compound .
Chemical Reactions Analysis
(5-Nitroisothiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Condensation: The methanol group can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5-Nitroisothiazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (5-Nitroisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, ultimately leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(5-Nitroisothiazol-3-yl)methanol can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.
Nitroaromatic compounds: Compounds like nitrobenzene and nitrothiophene also contain nitro groups and undergo similar chemical reactions.
Methanol derivatives: Compounds such as benzyl alcohol and phenylmethanol share the methanol functional group and exhibit similar reactivity in condensation and substitution reactions.
The uniqueness of this compound lies in its combination of the nitro group, isothiazole ring, and methanol group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H4N2O3S |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(5-nitro-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H4N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1,7H,2H2 |
InChI Key |
FKHCCGFTRRSYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1CO)[N+](=O)[O-] |
Origin of Product |
United States |
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